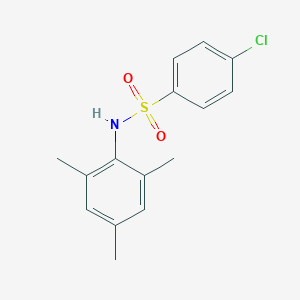
N-(5-CHLORO-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chloro-substituted pyridine ring, a nitro group, and a carboxamide group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a β-diketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination of the Pyridine Ring: The pyridine ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chlorinated pyridine with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the chloro-substituted pyridine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxylate
- N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-sulfonamide
- N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-thiol
Uniqueness
N-(5-Chloro-2-pyridyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a chloro-substituted pyridine ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C9H6ClN5O3 |
|---|---|
分子量 |
267.63g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H6ClN5O3/c10-5-1-2-7(11-3-5)13-9(16)8-6(15(17)18)4-12-14-8/h1-4H,(H,12,14)(H,11,13,16) |
InChIキー |
ACWYDLGURAYJKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide](/img/structure/B451916.png)
![Ethyl (3-thioxo-1,2,4-triazaspiro[4.7]dodec-2-yl)acetate](/img/structure/B451918.png)

![3-[(4-methoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B451921.png)


![2-methylphenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether](/img/structure/B451924.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B451926.png)

![N-(5-chloro-2-methylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B451928.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B451929.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B451938.png)
![1-{[6-Bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B451939.png)

